Spectroscopic data (NMR, IR, MS) for 2-Amino-4-(pyrrolidin-1-yl)benzoic acid
Spectroscopic data (NMR, IR, MS) for 2-Amino-4-(pyrrolidin-1-yl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a polysubstituted aromatic carboxylic acid. Molecules within this class serve as crucial building blocks and scaffolds in medicinal chemistry and materials science. Derivatives of aminobenzoic acid are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The precise arrangement of the amino, pyrrolidinyl, and carboxylic acid functional groups on the benzene ring dictates the molecule's chemical properties, reactivity, and biological interactions. Therefore, unambiguous structural confirmation is a prerequisite for any research or development application.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques required to characterize 2-Amino-4-(pyrrolidin-1-yl)benzoic acid: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals, offering not just the data, but the underlying scientific rationale for the experimental design and interpretation, thereby ensuring a robust and self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the C-H Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
Expertise & Rationale: Experimental Design
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.
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Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analyte. Its high polarity effectively dissolves the polar zwitterionic character of the amino acid, and its deuterated nature prevents solvent signal interference. Crucially, DMSO-d₆ allows for the observation of exchangeable protons (from -NH₂ and -COOH groups), which would be lost in solvents like D₂O.
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Spectrometer Frequency: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H. This provides the necessary signal dispersion to resolve the closely spaced aromatic and aliphatic protons, which is essential for accurate multiplicity analysis and structural assignment.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Acquisition: Acquire the proton spectrum at 298 K. A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are averaged to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
Data Interpretation: Predicted Spectra
While experimental spectra for this specific molecule are not widely published, a highly accurate prediction can be synthesized from established chemical shift theory and data from analogous compounds, such as 2-amino-4-methoxy-benzoic acid and 2-amino-4-nitrobenzoic acid[3][4].
Molecular Structure for NMR Assignment:
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| H-COOH | ~11.0 - 12.5 | Broad Singlet | 1H | The acidic proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange. |
| H-6 | ~7.60 | Doublet | 1H | Ortho-coupled to H-5. Deshielded by the adjacent electron-withdrawing carboxylic acid group. |
| H-5 | ~6.25 | Doublet of Doublets | 1H | Coupled to both H-6 (ortho) and H-3 (meta). Shielded by the strong electron-donating effect of the para-pyrrolidine group. |
| H-3 | ~6.05 | Doublet | 1H | Meta-coupled to H-5. Highly shielded by the ortho-amino and para-pyrrolidine groups, both strong electron-donating groups. |
| -NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H | The chemical shift is variable and depends on concentration and temperature. The protons are exchangeable. |
| H-10, H-13 (N-CH₂) | ~3.20 | Triplet | 4H | Protons on carbons directly attached to the nitrogen atom. Deshielded by the nitrogen. |
| H-11, H-12 (C-CH₂) | ~1.95 | Quintet | 4H | Protons on the internal carbons of the pyrrolidine ring, appearing as a multiplet due to coupling with adjacent CH₂ groups. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C-1 (C=O) | ~168 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-4 | ~153 | Aromatic carbon bearing the electron-donating pyrrolidine nitrogen. Highly shielded. |
| C-2 | ~150 | Aromatic carbon bearing the electron-donating amino group. Highly shielded. |
| C-6 | ~131 | Aromatic CH adjacent to the carboxylic acid group. |
| C-5 | ~105 | Aromatic CH ortho to the pyrrolidine group. Highly shielded. |
| C-3 | ~98 | Aromatic CH ortho to the amino group and para to the pyrrolidine. The most shielded aromatic carbon. |
| C-10, C-13 (N-CH₂) | ~47 | Aliphatic carbons directly bonded to nitrogen. |
| C-11, C-12 (C-CH₂) | ~25 | Aliphatic carbons beta to the nitrogen. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an exceptionally reliable technique for the rapid identification of key functional groups.
Expertise & Rationale: Experimental Design
For a solid, crystalline sample like 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, the KBr (potassium bromide) pellet method is a standard and trustworthy protocol[5]. KBr is transparent in the typical IR range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects and producing a high-quality spectrum.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: Grind a small amount (~1-2 mg) of the analyte with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically by averaging 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted.
Data Interpretation: Characteristic Vibrational Bands
The IR spectrum of this molecule will be a composite of the characteristic absorptions of its functional groups. The interpretation relies on comparing observed peaks to well-established correlation tables[6][7].
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
|---|---|---|---|---|
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong | This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[6]. |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, Two Bands | The presence of two distinct peaks (symmetric and asymmetric stretching) is definitive for a primary amine. |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) | Medium | Stretching vibrations of the C-H bonds of the CH₂ groups in the pyrrolidine ring. |
| 1700 - 1680 | C=O Stretch | Carboxylic Acid | Strong, Sharp | The carbonyl stretch is one of the most intense and easily identifiable peaks in the spectrum. |
| ~1620 | N-H Bend | Primary Amine (-NH₂) | Medium | Scissoring vibration of the amino group. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong, Multiple Bands | These absorptions confirm the presence of the benzene ring. |
| ~1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong | C-O single bond stretching, coupled with O-H bending. |
| ~1340 - 1250 | C-N Stretch | Aryl Amine | Strong | Stretching of the C-N bond between the benzene ring and the amino/pyrrolidine nitrogens. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, can offer further structural confirmation.
Expertise & Rationale: Experimental Design
Electrospray Ionization (ESI) is the preferred ionization method for a polar, non-volatile molecule like 2-Amino-4-(pyrrolidin-1-yl)benzoic acid. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Analysis can be performed in both positive and negative ion modes to maximize the information obtained.
Experimental Protocol: MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).
-
Data Acquisition (Positive Mode): Acquire the mass spectrum in positive ion mode. The primary ion expected is the protonated molecule, [M+H]⁺.
-
Data Acquisition (Negative Mode): Acquire the mass spectrum in negative ion mode. The primary ion expected is the deprotonated molecule, [M-H]⁻.
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Tandem MS (MS/MS): To confirm fragmentation, the molecular ion can be mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed.
Data Interpretation: Molecular Ion and Fragmentation
Molecular Formula: C₁₁H₁₄N₂O₂ Monoisotopic Mass: 222.1055 Da
Expected Mass Spectrometry Data
| Ion Mode | Expected m/z | Ion Formula | Notes |
|---|---|---|---|
| ESI Positive | 223.1133 | [C₁₁H₁₅N₂O₂]⁺ | The protonated molecular ion, [M+H]⁺. |
| ESI Negative | 221.0977 | [C₁₁H₁₃N₂O₂]⁻ | The deprotonated molecular ion, [M-H]⁻. |
Key Fragmentation Pathways: A primary and highly characteristic fragmentation pathway for benzoic acid derivatives is the loss of the elements of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the molecular ion. This is a key diagnostic feature.
Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.
Integrated Analytical Workflow
The confirmation of the structure of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid is not based on a single technique, but on the synergistic integration of all three. The workflow below illustrates this self-validating process.
Caption: Integrated workflow for structural verification.
Conclusion
The structural elucidation of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid requires a multi-technique spectroscopic approach. Mass spectrometry definitively establishes the molecular weight and elemental formula. Infrared spectroscopy provides rapid and unambiguous confirmation of the essential carboxylic acid, amine, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the ultimate proof by mapping the complete carbon-hydrogen framework and confirming the specific substitution pattern on the aromatic ring. The convergence of data from these three distinct analytical methods provides an exceptionally high degree of confidence in the final structural assignment, a critical requirement for any subsequent scientific investigation or application.
References
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